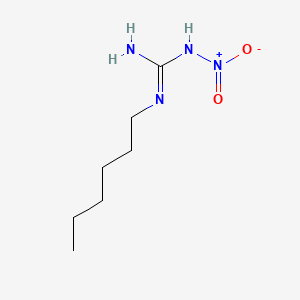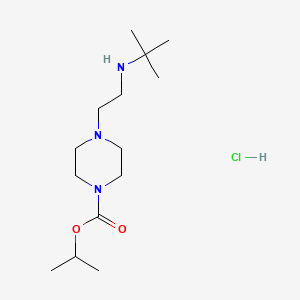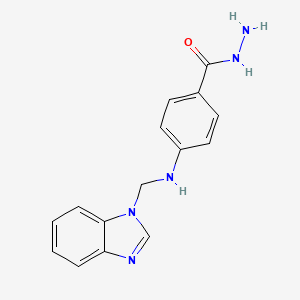
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is a heterocyclic compound containing a benzene ring substituted with two hydroxyl groups and a 4,5-dihydro-2-oxazolyl group. This compound is known for its active chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- can be synthesized through a bulk aza-Michael addition reaction. This involves reacting 1,8-diaminooctane with itaconic acid using water as a catalyst. The resulting product is then mixed with 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- and thermally cured at 180°C .
Industrial Production Methods
In industrial settings, the production of 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- involves its ability to undergo ring-opening reactions with various functional groups such as carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate. This makes it a versatile compound for use as a chain extender or cross-linking agent in polymer chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol:
1,4-Benzenediol:
1,2-Benzenediol: Catechol, another isomer of dihydroxybenzene.
Uniqueness
1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is unique due to its 4,5-dihydro-2-oxazolyl group, which imparts additional reactivity and versatility in chemical reactions compared to other dihydroxybenzenes .
Properties
CAS No. |
24207-30-5 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-(4,5-dihydro-1,3-oxazol-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C9H9NO3/c11-7-3-6(4-8(12)5-7)9-10-1-2-13-9/h3-5,11-12H,1-2H2 |
InChI Key |
VHUUJNOGGSRIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)




![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)





